Cas no 134-49-6 (Morpholine,3-methyl-2-phenyl-)
Morpholine,3-methyl-2-phenyl- structure
Product Name:Morpholine,3-methyl-2-phenyl-
Numero CAS:134-49-6
MF:C11H15NO
MW:177.242902994156
CID:212917
PubChem ID:4762
Update Time:2025-04-19
Morpholine,3-methyl-2-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- ***
- 3-METHYL-2-PHENYLMORPHOLINE
- Morpholine,3-methyl-2-phenyl-
- 2-methyl-3-phenylmorpholine
- 2-phenyl-3-methyl-morpholine
- 3-Methyl-2-phenyl-morpholin
- 3-methyl-2-phenyl-morpholine
- Defenmetrazin
- Fenmetrazin
- Fenmetrazina
- Oxazimedrine
- Phenmetrazin
- Phenmetrazine
- Probese-P
- Psychamine A 66
- A-66
- C07432
- 2-Phenyl-3-methylmorpholine
- AC-16023
- DTXSID5023455
- W-205439
- OOBHFESNSZDWIU-UHFFFAOYSA-N
- Fenmetrazina [INN-Spanish]
- DEA No. 1631
- 3-Methyl-2-phenyltetrahydro-2H-1,4-oxazine
- Phenmetrazine [INN:BAN]
- 134-49-6 (free)
- AB07481
- EINECS 205-143-4
- 134-49-6
- 2-Fenyl-3-methylmorfolin [Czech]
- Dexphenmetrazine
- NCGC00164535-02
- NS00002554
- AKOS003662804
- CHEMBL1201208
- HSDB 3156
- Preludin
- Morpholine, 3-methyl-2-phenyl-
- Phenmetrazinum [INN-Latin]
- CHEBI:8067
- dl-2-Phenyl-3-methyltetrahydro-1,4-oxazine
- Phenmetrazinum
- NCGC00164535-01
- BRN 0140490
- 2-Fenyl-3-methylmorfolin
- Q3329406
- FT-0699580
- DB00830
- SCHEMBL33984
-
- MDL: MFCD00864487
- Inchi: 1S/C11H15NO/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
- Chiave InChI: OOBHFESNSZDWIU-UHFFFAOYSA-N
- Sorrisi: O1CCNC(C)C1C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 177.11500
- Massa monoisotopica: 177.115364102g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 1
- Complessità: 154
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 1.4
- Superficie polare topologica: 21.3Ų
Proprietà sperimentali
- Densità: 1.0290 (rough estimate)
- Punto di ebollizione: bp12 138-140°; bp1 104°
- Indice di rifrazione: 1.5302 (estimate)
- PSA: 21.26000
- LogP: 2.06480
Morpholine,3-methyl-2-phenyl- Letteratura correlata
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
134-49-6 (Morpholine,3-methyl-2-phenyl-) Prodotti correlati
- 634-03-7(Morpholine,3,4-dimethyl-2-phenyl-, (2S,3S)-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso